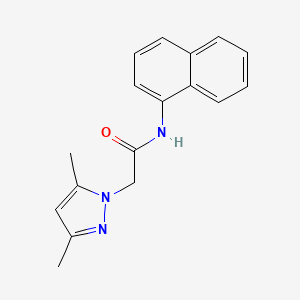
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-4-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-4-ylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMQA and is a derivative of quinoline.
科学的研究の応用
DMQA has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. DMQA has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. DMQA has also shown antimicrobial activity against various bacteria and fungi.
作用機序
DMQA's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. DMQA has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of NF-κB, a signaling pathway involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMQA has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. DMQA has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, DMQA has been found to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
DMQA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have promising results in various scientific research applications. However, DMQA also has some limitations. Its mechanism of action is not fully understood, and more research is needed to determine its full potential in various fields.
将来の方向性
There are several future directions for DMQA research. One potential area of research is in the development of DMQA derivatives with improved bioactivity and selectivity. Another potential area of research is in the development of DMQA-based therapeutics for cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand DMQA's mechanism of action and its potential applications in various fields.
合成法
DMQA can be synthesized by reacting 2,4-dimethylquinoline-3-carboxaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization.
特性
IUPAC Name |
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-15-5-3-4-6-17(15)20-13(2)16(12)11-18(22)21-14-7-9-19-10-8-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONOJRNZAIDEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)




![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)
![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine](/img/structure/B7455878.png)



![N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B7455930.png)